![molecular formula C11H18N4O5 B151382 N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine CAS No. 120418-76-0](/img/structure/B151382.png)
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents and conditions used and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting and boiling points, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen
Metabolism in Cardioprotective Drugs
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine plays a role in the metabolism of dexrazoxane, a doxorubicin cardioprotective agent. Dexrazoxane metabolizes into one-ring open intermediates, including N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, which is further metabolized into its active metal-chelating form, ADR-925 (Schroeder, Patel, & Hasinoff, 2008).
Hepatobiliary Imaging Agents
The compound is also involved in the synthesis of novel iodinated iminodiacetic acid analogs, which are potential agents for hepatobiliary imaging (Brborić, Vladimirov, Jovanović, & Dogović, 2004).
Chelating Subunits in Conjugates
It is used in the bisalkylation of L-glutamic acid and L-lysine derivatives, leading to compounds that feature a carboxylic or an amino group, which are available for conjugation with suitable partners. These conjugates contain a chelating subunit for complexation of metal ions (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).
Synthesis of Antipsychotic Agents
It has been used in the synthesis of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides, proposed as novel atypical antipsychotic agents (Sekhar, Rao, & Krishna, 2009).
Antimicrobial Activity
This compound features in the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones, which exhibit antimicrobial activity against various microorganisms (Foroumadi, Emami, Mehni, Moshafi, & Shafiee, 2005).
Fluorescence Chemosensors
The compound is involved in the development of a 1,3,4-oxadiazole-based fluorescence chemosensor for detecting Zn2+ in aqueous solution and its application in living cells (Zhou, Tang, Cheng, Ju, Yang, Liu, Chen, & Bai, 2012).
Safety And Hazards
This involves detailing any known health risks or physical hazards associated with the compound, as well as appropriate safety precautions.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question about this one, feel free to ask!
Eigenschaften
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSQOBSNDOTQH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
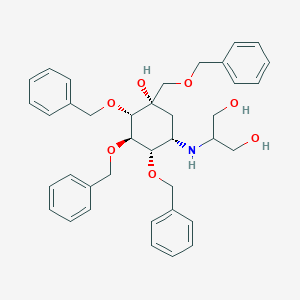

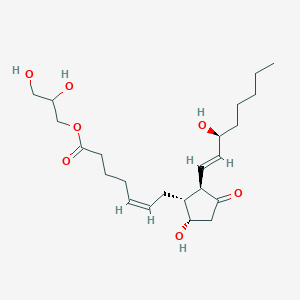
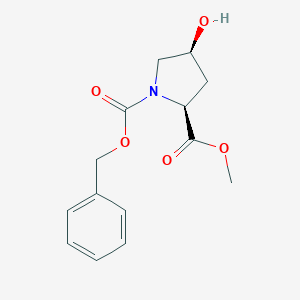
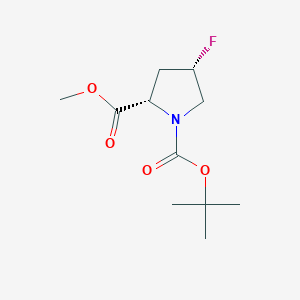
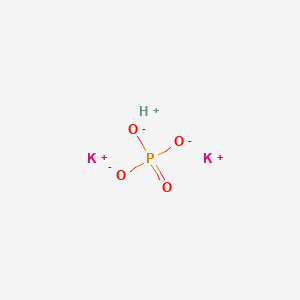
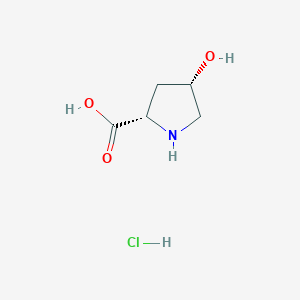
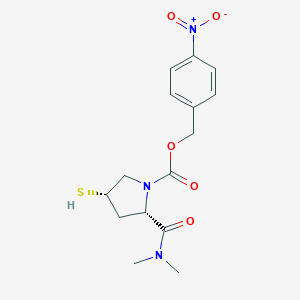
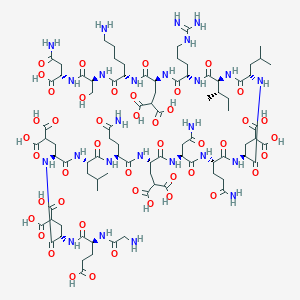
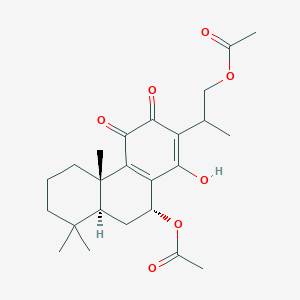

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)